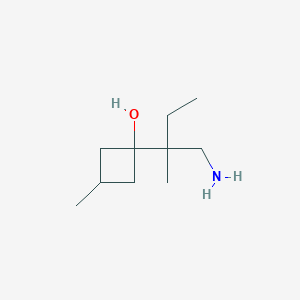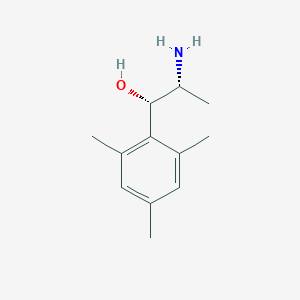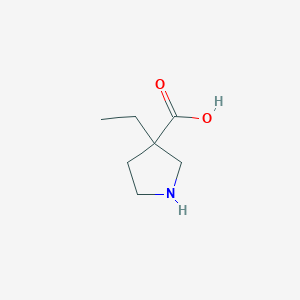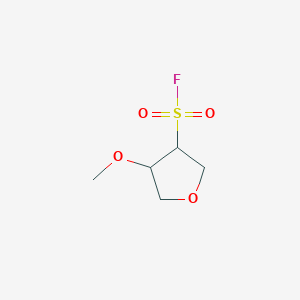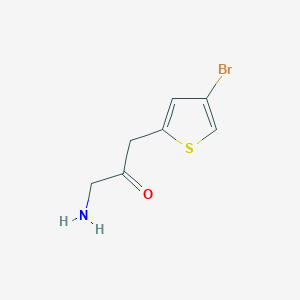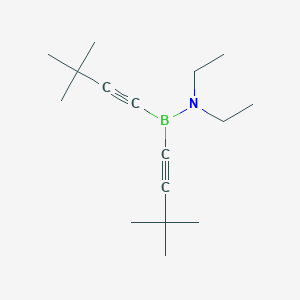
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and 2-chloroacetone.
Reaction: The 1-methyl-1H-imidazole is reacted with 2-chloroacetone under basic conditions to form the intermediate compound.
Methylation: The intermediate is then methylated using methylamine to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Imidazol-4-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the imidazole ring.
1-(1-Methyl-1H-imidazol-4-yl)-2-aminoethan-1-one: Lacks the methyl group on the amino group.
Uniqueness
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the methyl group on the imidazole ring and the methylamino group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-8-3-7(11)6-4-10(2)5-9-6/h4-5,8H,3H2,1-2H3 |
Clave InChI |
PIANJKTXRCDRJT-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=CN(C=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


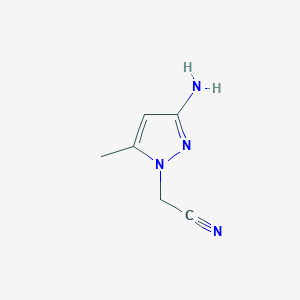

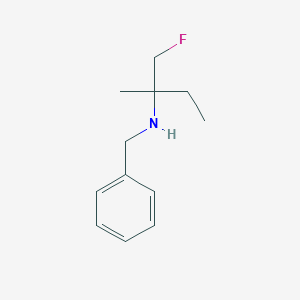
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
